2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid is a synthetic organic compound characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a dimethylcyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid typically involves multiple steps:
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Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
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Formation of the Cyclohexyl Moiety: : The dimethylcyclohexyl group is introduced through a Grignard reaction or a similar organometallic reaction, where a suitable cyclohexyl halide reacts with a magnesium reagent to form the desired cyclohexyl intermediate.
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Coupling Reaction: : The protected amino acid is then coupled with the cyclohexyl intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, solvent, and reagent concentrations to ensure high yield and purity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Major Products
Deprotected Amine: Removal of the Boc group yields the free amine.
Oxidized Products: Depending on the conditions, various oxidized derivatives can be formed.
Reduced Products: Reduction can lead to the formation of alcohols or other reduced derivatives.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, while the dimethylcyclohexyl moiety may interact with hydrophobic regions of proteins or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)butanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)pentanoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid is unique due to its specific structural features, such as the Boc-protected amino group and the dimethylcyclohexyl moiety. These features confer distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
This compound’s versatility and unique structure make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-(4,4-dimethylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-11(12(17)18)10-6-8-15(4,5)9-7-10/h10-11H,6-9H2,1-5H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAOOWRUELYLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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